![molecular formula C6H10O2 B2826810 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol CAS No. 1398833-81-2](/img/structure/B2826810.png)

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

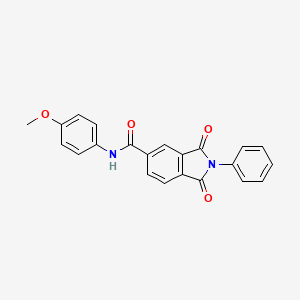

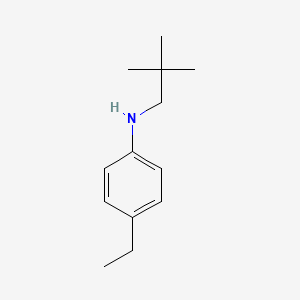

“3-Oxabicyclo[3.1.0]hexan-6-ylmethanol” is a chemical compound with the molecular formula C6H10O2 . It consists of 10 Hydrogen atoms, 6 Carbon atoms, and 2 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of “3-Oxabicyclo[3.1.0]hexan-6-ylmethanol” is characterized by a bicyclic structure with an oxygen atom incorporated into one of the rings . More detailed structural analysis would require advanced computational chemistry techniques or experimental data, which are not available in the searched resources.Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 114.14 . The boiling point is approximately 245.5±8.0 C at 760 mmHg . More specific physical and chemical properties are not available in the searched resources.Scientific Research Applications

Synthesis and Structural Insights

Synthetic Pathways and Derivatives : 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol and its derivatives are of significant interest due to their unique structural properties that offer diverse synthetic applications. For instance, the preparation of 6-oxa-1-azabicyclo[3.1.0]hexanes through photoisomerization and subsequent reactions highlights the versatility of these compounds in synthetic chemistry, enabling the formation of various pyrrolines and related products under different conditions (Black, Edwards, & Laaman, 1998).

Catalytic Applications : Gold(I)-catalyzed reactions utilizing 3-oxabicyclo[3.1.0]hexanes demonstrate their role in facilitating efficient access to complex molecular structures under mild conditions. These reactions underscore the potential of 3-oxabicyclo[3.1.0]hexanes in catalysis, leading to high yields and moderate diastereoselectivities (Tian & Shi, 2007).

Conformational Studies and Biological Applications : The unique conformational properties of compounds based on the 3-oxabicyclo[3.1.0]hexane framework have been explored for their potential in designing bioactive molecules. This includes the investigation of GABA analogues embedded within the bicyclo[3.1.0]hexane core, offering insights into conformationally restricted designs for therapeutic agents (Jimeno et al., 2011).

Molecular Probes and Functionalized Derivatives : The synthesis of BCN acid from bicyclo[6.1.0]non-4-yn-9-ylmethanol, an oxidized analogue, for the generation of stable molecular probes showcases the utility of these frameworks in chemical biology. This approach enables the creation of more stable derivatives compared to traditional methods, facilitating their use in a wide range of scientific applications (Rady et al., 2021).

Advanced Material and Technology Applications : Exploring oxabicyclic compounds as promoters for gas hydrates highlights their potential beyond the pharmaceutical and chemical synthesis realms. Such studies provide a foundation for the development of novel materials and technologies, emphasizing the broad applicability of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol derivatives in engineering and scientific research (Seol, Shin, & Park, 2020).

Safety and Hazards

properties

IUPAC Name |

3-oxabicyclo[3.1.0]hexan-6-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-1-4-5-2-8-3-6(4)5/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSRDACVJSHHNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2CO)CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-difluorophenyl)-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2826732.png)

![2-[1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2826735.png)

![Tert-butyl N-[(1R,5R,6R,7R)-7-phenyl-3-azabicyclo[3.2.1]octan-6-yl]carbamate;hydrochloride](/img/structure/B2826737.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2826741.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2826745.png)

![5-Bromo-2-chloro-6-fluorobenzo[d]thiazole](/img/structure/B2826746.png)

![3-[(4-chlorophenyl)methyl]-N-cyclohexyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2826748.png)